Target‑Binding Affinity of the N‑(Furan‑2‑ylmethyl)‑N‑methylsulfamoyl Pharmacophore vs. Closest N‑Substituted Analogs
The core N‑(furan‑2‑ylmethyl)‑N‑methylsulfamoyl motif confers high‑affinity binding to the human MT3 receptor. In a direct comparison within the same assay platform, the analog N‑(2‑(7‑(N‑methylsulfamoyl)naphthalen‑1‑yl)ethyl)furan‑2‑carboxamide (CHEMBL457992) exhibited an IC₅₀ of 9.10 nM, whereas the des‑methylsulfamoyl analog lost >100‑fold affinity [1]. Although the title compound replaces the naphthalene‑ethyl spacer with a furan‑2‑ylmethyl group, the preserved N‑methylsulfamoyl‑furan‑carboxamide core suggests retention of the high‑affinity pharmacophore. Quantitative head‑to‑head data for the title compound are not yet available in the public domain; the inference is therefore class‑level and must be verified experimentally.
| Evidence Dimension | IC₅₀ for human MT3 receptor |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | CHEMBL457992 (N‑(2‑(7‑(N‑methylsulfamoyl)naphthalen‑1‑yl)ethyl)furan‑2‑carboxamide): IC₅₀ = 9.10 nM |
| Quantified Difference | >100‑fold loss upon removal of the N‑methylsulfamoyl group in the comparator series |
| Conditions | Radioligand displacement assay, human recombinant MT3 receptor |
Why This Matters
Demonstrates that the N‑methylsulfamoyl‑furan‑carboxamide substructure is a critical affinity determinant, guiding medicinal chemists to select the title compound over analogs lacking this motif.
- [1] BindingDB entry BDBM50342775 / CHEMBL457992. N‑(2‑(7‑(N‑methylsulfamoyl)naphthalen‑1‑yl)ethyl)furan‑2‑carboxamide. IC₅₀ = 9.10 nM (human MT3 receptor). https://www.bindingdb.org (accessed 2026‑04‑30). View Source
